L-Lysinamide

Descripción general

Descripción

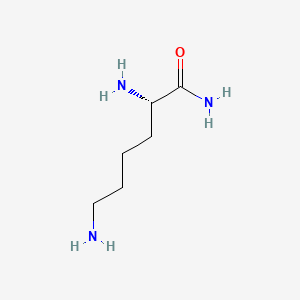

L-Lysinamide: is an amino acid amide derived from L-lysine. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . The compound has a molecular formula of C6H15N3O and a molecular weight of 145.2 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Lysinamide can be synthesized through the reaction of L-lysine with ammonia or an amine under specific conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC), or coupling reagents like N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: L-Lysinamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block in Peptide Synthesis

L-Lysinamide serves as a versatile building block in the synthesis of peptides. Its structure allows it to mimic lysine residues, facilitating the study of protein-protein interactions and enzymatic processes. Researchers utilize this compound to create modified peptides with tailored properties for drug development and functional studies.

2. Synthesis of Polymeric Materials

Recent studies have demonstrated that this compound can be incorporated into polymeric materials. For instance, optically active poly(ethyl L-lysinimide)s have been synthesized from L-lysine derivatives, showcasing enhanced solubility and potential for drug delivery systems and biodegradable macromolecules . These polymers exhibit significant promise in biomedical applications due to their biocompatibility.

| Polymer Type | Properties | Applications |

|---|---|---|

| Poly(ethyl L-lysinimide) | Optically active, semicrystalline | Drug delivery systems, biomaterials |

| Chiral polyamides | Good solubility, ion-exchangeable | Chiral purification media |

Biological Applications

1. Role in Metabolism

Recent research indicates that this compound may play a role in metabolic pathways associated with obesity and hypertension. A study identified it as a differential metabolite linked to hypertension risk in adolescents, suggesting its potential as a biomarker for early detection of metabolic disorders .

2. Protein Modification

this compound is studied for its ability to modify proteins, particularly through interactions with enzymes like lysyl hydroxylase. This modification is crucial for collagen stability and function, emphasizing its importance in structural biology and tissue engineering .

Medical Applications

1. Therapeutic Potential

this compound has been investigated for its antimicrobial and anticancer properties. Its mechanism of action involves inhibiting specific enzymes or interacting with cellular pathways that may lead to therapeutic effects against various diseases.

2. Drug Delivery Systems

Due to its biocompatibility and ability to form stable complexes with drugs, this compound is explored as a component in drug delivery systems. Its incorporation into polymeric matrices enhances the solubility and bioavailability of poorly soluble drugs .

Industrial Applications

1. Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized in the production of various drugs and biotechnological products. Its role as a precursor in peptide synthesis allows for the development of novel therapeutic agents with improved efficacy.

2. Biochemical Assays

this compound is also employed in biochemical assays to study enzyme kinetics and protein interactions. Its ability to mimic lysine residues makes it a valuable tool for understanding complex biochemical processes.

Case Studies

Case Study 1: Metabolic Pathways

A study conducted on adolescents revealed that elevated levels of this compound correlated with hypertension risk, highlighting its potential as a biomarker for metabolic disorders . The research utilized multivariate statistical analysis to establish significant associations between this compound levels and various metabolic pathways.

Case Study 2: Polymer Synthesis

Research on optically active polymers derived from L-lysine demonstrated their utility in drug delivery systems. The polymers exhibited enhanced solubility characteristics and were characterized using spectroscopic methods such as FT-IR and NMR spectroscopy, indicating their potential for biomedical applications .

Mecanismo De Acción

The mechanism of action of L-Lysinamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein modification, such as lysyl hydroxylase, which converts lysine residues to hydroxylysine. This modification plays a crucial role in collagen stability and function . Additionally, this compound can interact with cell membranes, enhancing antimicrobial efficacy by disrupting membrane integrity .

Comparación Con Compuestos Similares

L-Lysinamide is unique compared to other similar compounds due to its specific structure and functional properties. Similar compounds include:

L-Lysine: The parent amino acid from which this compound is derived.

N6-Dnp-Lys-NH2: A derivative of this compound with specific functional modifications.

This compound stands out due to its amide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent amino acid and other derivatives .

Actividad Biológica

L-Lysinamide, an amide derivative of the essential amino acid L-lysine, has garnered interest due to its biological activity and potential applications in various fields, including biochemistry and pharmacology. Its structure allows it to interact with proteins and enzymes similarly to L-lysine, making it a valuable compound for research into protein function and metabolic processes.

This compound exhibits biological activities akin to those of L-lysine, contributing to protein synthesis and cellular metabolism . Research indicates that it may enhance immune function and promote muscle recovery after exercise. Furthermore, studies suggest that L-lysine can help reduce anxiety and improve calcium absorption, which may also apply to its amide form .

Feedback Inhibition Studies

This compound's interaction with enzymes has been a focal point of research. For instance, studies on the feedback inhibition of homocitrate synthase (HCS) reveal that L-lysine competes with 2-oxoglutarate (2-OG) for binding sites in HCS. This competitive inhibition is crucial for regulating lysine biosynthesis pathways .

In a study involving Saccharomyces cerevisiae, variants of HCS were engineered to be less sensitive to lysine feedback inhibition, leading to increased lysine production. The Ser385Glu variant showed a significant increase in intracellular lysine content due to its desensitization to feedback inhibition compared to wild-type HCS .

Enzymatic Activity

This compound can act as an inhibitor for specific enzymes, potentially aiding in drug development by targeting these enzymes. It has been shown to enhance the efficacy of other compounds when used in combination, particularly in biocatalytic reactions where it improves product yields.

Case Studies

-

In Vivo Studies on Lysine Metabolism

- A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the degradation of lysine metabolites in mice post-injection of L-lysine. Key metabolites such as saccharopine and aminoadipic acid were significantly elevated within the first two hours following injection, indicating active metabolism of lysine through the saccharopine pathway .

-

Feedback Inhibition Variants

- In-depth enzymatic analysis revealed that the S385E variant of HCS maintained higher activity levels even in the presence of high concentrations of lysine compared to other variants. This suggests that modifications at specific residues can lead to significant changes in enzyme sensitivity and metabolic output .

Comparative Analysis Table

| Compound | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | C₆H₁₅N₃O | Similar to L-lysine; enhances immune function | Acts as a competitive inhibitor for HCS |

| L-Lysine | C₆H₁₄N₂O₂ | Essential amino acid; involved in protein synthesis | Feedback inhibition mechanism elucidated |

| Ser385Glu Variant | Modified HCS | Increased lysine production | Less sensitive to feedback inhibition from lysine |

Propiedades

IUPAC Name |

(2S)-2,6-diaminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXLAGBDJVHRQG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186101 | |

| Record name | L-Lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-19-5 | |

| Record name | L-Lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-LYSINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13E91O1V3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.